molecular formula C22H19BrN2O2S2 B12024140 3-Benzyl-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 618077-67-1

3-Benzyl-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B12024140
CAS No.: 618077-67-1
M. Wt: 487.4 g/mol
InChI Key: VVWHRNLKZCXGTD-HNENSFHCSA-N
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Description

3-Benzyl-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Indolinone Moiety: The indolinone group can be introduced through a condensation reaction with an appropriate indole derivative.

    Bromination and Alkylation: The bromine and butyl groups can be added via halogenation and alkylation reactions, respectively.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone core or the indolinone moiety.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Halogen atoms like bromine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Antimicrobial Activity: Research into its effectiveness against various microbial strains.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

    Pharmacology: Studies on its pharmacokinetics and pharmacodynamics.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Chemical Manufacturing: Utilization in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These may include:

    Enzyme Binding: Inhibition of enzyme activity by binding to the active site.

    Receptor Interaction: Modulation of receptor activity through binding to receptor sites.

    Pathway Modulation: Influence on biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Indolinone Derivatives: Studied for their anticancer activities.

    Benzylthiazolidinones: Investigated for their antimicrobial effects.

Uniqueness

The unique combination of functional groups in 3-Benzyl-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one sets it apart from other similar compounds. Its specific structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research.

Properties

CAS No.

618077-67-1

Molecular Formula

C22H19BrN2O2S2

Molecular Weight

487.4 g/mol

IUPAC Name

(5Z)-3-benzyl-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19BrN2O2S2/c1-2-3-11-24-17-10-9-15(23)12-16(17)18(20(24)26)19-21(27)25(22(28)29-19)13-14-7-5-4-6-8-14/h4-10,12H,2-3,11,13H2,1H3/b19-18-

InChI Key

VVWHRNLKZCXGTD-HNENSFHCSA-N

Isomeric SMILES

CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4)/C1=O

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C1=O

Origin of Product

United States

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